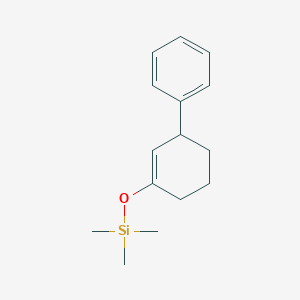

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Chemistry and Synthesis

3-(Trimethylsilyl)-1,4-cyclohexadiene, a related compound to Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-, has demonstrated its versatility in organic chemistry, particularly as a building block for the synthesis of cyclitols through desymmetrization methods. It also acts as an allylation reagent and, more recently, has been used as a silane transfer reagent. The compound is characterized as a colorless liquid with a boiling point of 65°C at 27 mbar. It is soluble in most organic solvents and can be prepared either by electrochemical Birch reduction of trimethyl(phenyl)silane or by chloride substitution with cyclohexa-2,5-dienyl lithium on trimethyl(chloro)silane. Its physical and chemical properties, along with its methods of preparation, underline its importance in synthetic organic chemistry (Simonneau & Oestreich, 2016).

Stereochemical Studies

The compound also plays a role in stereochemical studies, as seen in research involving allylic bis(trimethylsilyl)cyclohexenes. The stereochemistry of the 3,4-bis(trimethylsilyl)cyclohexene resulting from disilylation of 1,3-cyclohexadiene was determined to be cis based on 1H and 13C nuclear magnetic resonance spectra and hydrogenation to Cis-1,2-bis(trimethylsilyl)cyclohexane. Trifluoroacetolysis of the cis 3,4-isomer indicated the importance of a facile 1,2-trimethylsilyl shift in the presumed intermediate ion, demonstrating the compound's role in understanding reaction mechanisms and stereochemistry (Wickham & Kitching, 1983).

Catalysis and Organic Reactions

Further, the compound is involved in the field of catalysis and reaction mechanisms. For instance, research highlighted its role in Mukaiyama aldol reactions of aldehydes with trimethylsilyl enolates. The study presented an optimized synthesis for a catalyst that is highly efficient in these reactions. This research underscores the compound's significance in developing novel catalytic methods and enhancing reaction efficiencies (Chintareddy, Wadhwa, & Verkade, 2009).

Propiedades

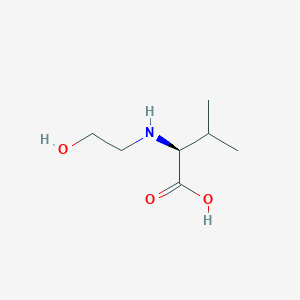

IUPAC Name |

trimethyl-(3-phenylcyclohexen-1-yl)oxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-6,8-9,12,14H,7,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSTRHDSUWTRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC(CCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339104 |

Source

|

| Record name | Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |

CAS RN |

108643-81-8 |

Source

|

| Record name | Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)

![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)